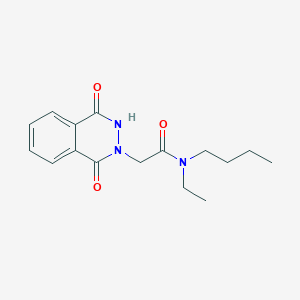![molecular formula C16H17ClN2O3 B7565027 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)
5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide, also known as ML239, is a small molecule that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it a promising candidate for further research. In
Mechanism of Action
5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to target a specific protein called Hsp90, which is known to play a crucial role in the growth and survival of cancer cells. 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide binds to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This, in turn, leads to the degradation of client proteins that are essential for the growth and survival of cancer cells. In Alzheimer's disease, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to reduce the accumulation of amyloid-beta plaques by inhibiting the activity of an enzyme called gamma-secretase, which is responsible for the production of amyloid-beta. In Parkinson's disease, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to protect dopaminergic neurons by activating a protein called Nrf2, which is known to play a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to have several biochemical and physiological effects. In cancer, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to reduce the accumulation of amyloid-beta plaques, which is known to contribute to the progression of the disease. In Parkinson's disease, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to protect dopaminergic neurons from degeneration, which is a hallmark of the disease.
Advantages and Limitations for Lab Experiments
5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has several advantages and limitations for lab experiments. One of the advantages is that it has been found to be a potent and selective inhibitor of Hsp90, which makes it a promising candidate for further research. However, one of the limitations is that it has poor solubility in aqueous solutions, which makes it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide. One of the directions is to study its potential therapeutic applications in other diseases such as Huntington's disease and multiple sclerosis. Another direction is to develop more soluble analogs of 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide and its effects on different cellular pathways.
Conclusion:
In conclusion, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide is a promising small molecule that has been studied for its potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential applications in other diseases.
Synthesis Methods
The synthesis of 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been reported in several studies. One of the commonly used methods involves the reaction of 5-chloro-2-hydroxybenzamide with 4-methoxy-3,5-dimethylpyridin-2-ylmethanol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide.
Scientific Research Applications
5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to inhibit the growth of cancer cells by targeting a specific protein called Hsp90. This protein is known to play a crucial role in the growth and survival of cancer cells. In Alzheimer's disease, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to reduce the accumulation of amyloid-beta plaques, which are known to contribute to the progression of the disease. In Parkinson's disease, 5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide has been found to protect dopaminergic neurons from degeneration, which is a hallmark of the disease.
properties
IUPAC Name |
5-chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-9-7-19-13(10(2)15(9)21-3)8-22-14-5-4-11(17)6-12(14)16(18)20/h4-7H,8H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUOWFZHBTWNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)COC2=C(C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


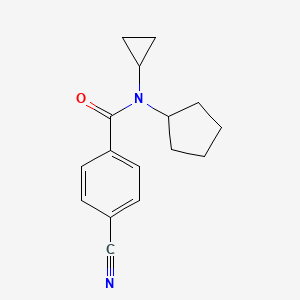
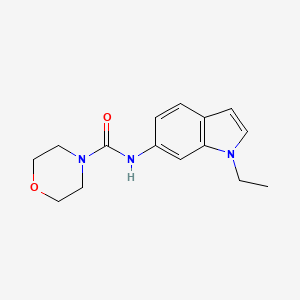
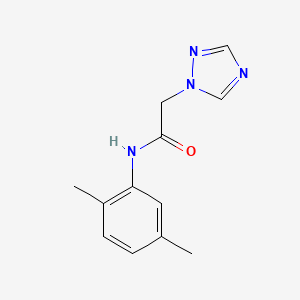
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)

![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
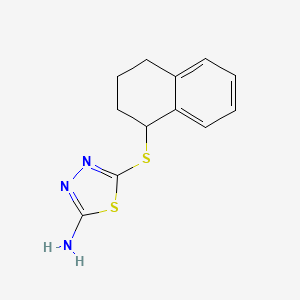
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
